Sigma-1 Receptor Affinity: Fluvoxamine vs. Paroxetine
Fluvoxamine demonstrates a 52.6-fold higher binding affinity for the sigma-1 receptor compared to paroxetine, another SSRI [1]. This differential affinity has been implicated in the distinct pharmacological profile of fluvoxamine, including its potential effects on psychotic depression [2].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 36 nM |
| Comparator Or Baseline | Paroxetine: 1893 nM |
| Quantified Difference | 52.6-fold higher affinity for fluvoxamine |
| Conditions | In vitro radioligand binding assay using rat sigma-1 receptors |
Why This Matters
This quantitative difference supports the selection of fluvoxamine-based probes over paroxetine-based probes in research focused on sigma-1 receptor-mediated mechanisms, and underscores the unique pharmacological fingerprint of fluvoxamine among SSRIs.
- [1] Ishikawa, M., et al. (2007). Sigma-1 receptors might be implicated in the pathophysiology of psychiatric diseases, as well as in the mechanisms of action of some selective serotonin reuptake inhibitors (SSRIs). Biological Psychiatry, 62(8), 878-883. View Source
- [2] Stahl, S. M. (2023). Fluvoxamine: A Practical Guide. Psychopharmacology Institute. View Source
